

Technical Support Center: Optimizing C646 Dosage for In Vivo Studies

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Compound of Interest		
Compound Name:	C646	
Cat. No.:	B7789139	Get Quote

Welcome to the technical support center for the use of **C646**, a selective p300/CBP histone acetyltransferase (HAT) inhibitor, in in vivo research. This guide provides practical information, troubleshooting advice, and detailed protocols to help researchers and drug development professionals successfully design and execute their in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for C646 in mice?

A1: A common starting point for systemic administration is in the range of 2.5 to 10 mg/kg, administered daily via intraperitoneal (i.p.) injection.[1][2] For example, a study in a pancreatic cancer xenograft mouse model successfully used a dose of 10 mg/kg daily.[1][3] However, the optimal dose is highly dependent on the animal model, disease state, and administration route. A pilot dose-finding study is strongly recommended.

Q2: How should I dissolve and formulate **C646** for in vivo injection?

A2: **C646** has poor aqueous solubility and requires a specific vehicle for in vivo use. A common approach is to first dissolve **C646** in an organic solvent like DMSO and then dilute it in a vehicle containing agents like polyethylene glycol (PEG300) and Tween 80 to maintain solubility and improve tolerability.[4][5] It is critical to prepare the formulation fresh before each use and to observe for any precipitation.[5]

Q3: What is the primary mechanism of action of **C646**?







A3: **C646** is a potent and selective inhibitor of the histone acetyltransferases p300 and CBP, with a Ki (inhibition constant) of 400 nM.[5][6][7] It acts as a competitive inhibitor by binding to the acetyl-CoA binding pocket, thereby preventing the transfer of acetyl groups to histone and non-histone protein substrates.[7] This inhibition can modulate key signaling pathways, such as the NF-kB pathway, which is crucial in inflammation and cancer.[6]

Q4: How can I confirm that C646 is active in my in vivo model (pharmacodynamic markers)?

A4: The most direct way to measure **C646** activity is to assess the acetylation status of its targets. Analyzing global levels of histone H3 and H4 acetylation in tumor or relevant tissue samples via Western blot or immunohistochemistry is a common method.[4][8] A reduction in the acetylation of specific lysine residues (e.g., H3K9ac, H3K27ac) can indicate target engagement.[3]

Q5: What are the known off-target effects of **C646**?

A5: While **C646** is selective for p300/CBP, some studies have reported that at higher concentrations (\geq 7 μ M), it can also inhibit certain histone deacetylases (HDACs).[6][9] This can lead to counterintuitive effects, such as an increase in histone acetylation on some residues.[6] Researchers should be aware of this possibility, especially if using higher doses or observing unexpected biological outcomes.

Data Presentation: Quantitative Summaries Table 1: Examples of C646 Dosage Regimens in Rodent Models



Animal Model	Dose	Route of Administration	Dosing Schedule	Reference
Pancreatic Cancer Xenograft (Mouse)	10 mg/kg	Intraperitoneal (i.p.)	Daily for 2 weeks	[1][3]
Neuropathic Pain (Rat)	1.5 μg (total dose)	Intrathecal Infusion	Single dose	[4][6]
Inflammation Model (Mouse)	2.5 mg/kg	Intraperitoneal (i.p.)	Every 3 days	[2]

Table 2: Recommended Formulations for In Vivo Administration

Formulation Composition	Max Concentration Achieved	Notes	Reference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline	0.45 mg/mL (Suspension)	Add solvents sequentially, ensuring the solution is clear before adding the next. Prepare fresh daily.	[5]
5% DMSO + 30% PEG300 + 65% Sterile Water (ddH ₂ O)	1 mg/mL (Clear Solution)	Suitable for i.p. injection.	[4]

Table 3: General Guidelines for Maximum Injection Volumes in Mice



Route of Administration	Needle Gauge	Maximum Volume (per site)
Intraperitoneal (i.p.)	25-27g	< 10 mL/kg (e.g., 0.25 mL for a 25g mouse)
Subcutaneous (s.c.)	25-27g	1-2 mL
Intravenous (i.v.)	27-30g	< 0.2 mL

Experimental Protocols & Visualizations Protocol 1: Preparation of C646 for Intraperitoneal Injection

Objective: To prepare a 1 mg/mL solution of C646 for in vivo use.

Materials:

- C646 powder
- · Dimethyl sulfoxide (DMSO), sterile
- PEG300, sterile
- Sterile water for injection (or ddH₂O)
- Sterile conical tubes and syringes

Procedure:

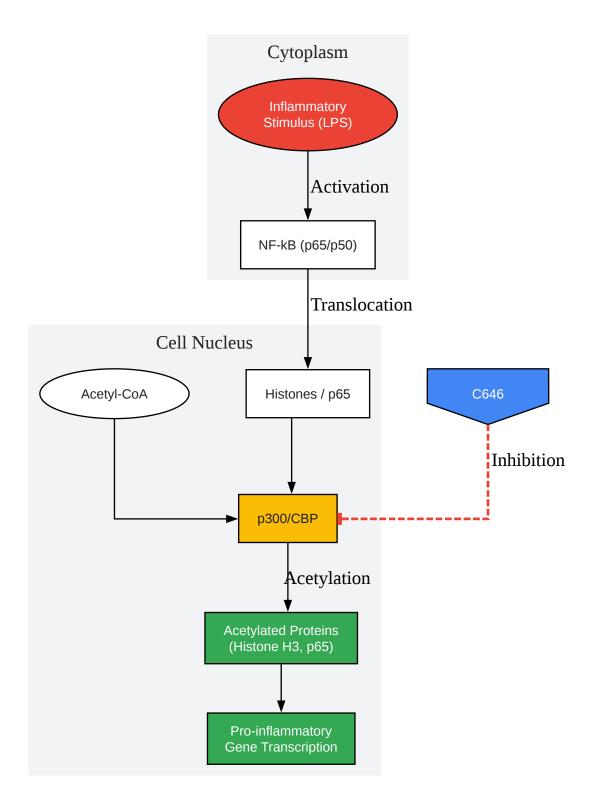
- Calculate Required Amounts: Determine the total volume of dosing solution needed for your experiment. For a 25g mouse receiving a 10 mg/kg dose, you would need 0.25 mg of C646 in a 0.25 mL injection volume.
- Prepare Stock Solution: Weigh the required amount of C646 powder and dissolve it in DMSO to create a concentrated stock (e.g., 20 mg/mL). Ensure it is fully dissolved. Gentle warming or vortexing may be necessary.[4]



- Prepare Final Formulation (based on the 1 mg/mL recipe[4]): a. In a sterile conical tube, add the required volume of your C646 stock solution. (For 1 mL final volume, use 50 μL of a 20 mg/mL stock). b. Add 300 μL of PEG300. Mix gently by inversion until the solution is clear. c. Add 650 μL of sterile water. Mix again until the solution is homogenous and clear.
- Final Check: Before drawing into a syringe, visually inspect the solution for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted.
- Administration: Use a 25-27 gauge needle for intraperitoneal injection. Administer the calculated volume slowly into the lower right quadrant of the abdomen.[10]

Signaling Pathway and Experimental Workflow Diagrams

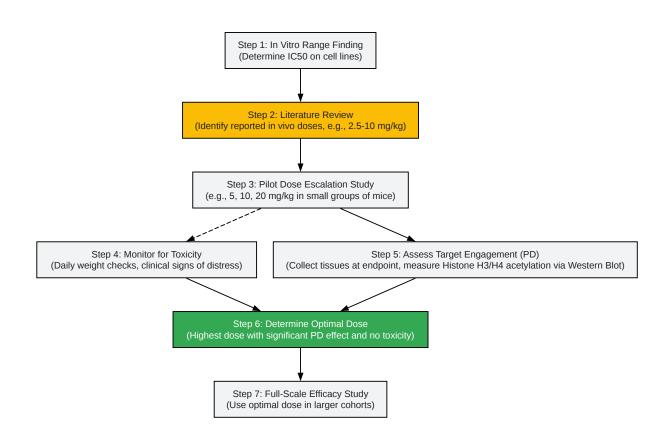




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Caption: Simplified signaling pathway showing C646 inhibiting p300/CBP HAT activity.





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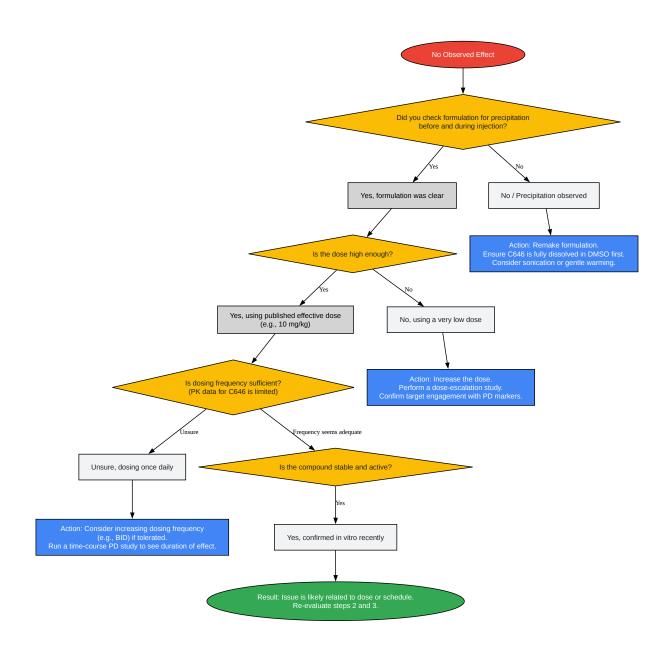
Caption: Experimental workflow for a pilot study to optimize **C646** dosage in vivo.

Troubleshooting Guide

Q: I'm not observing any therapeutic effect or changes in my pharmacodynamic markers. What should I do?

A: This issue can arise from several factors. Follow this decision tree to diagnose the problem.





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Caption: Troubleshooting decision tree for lack of efficacy in C646 in vivo studies.



Q: My animals are showing signs of toxicity (e.g., weight loss, ruffled fur, lethargy). What should I do?

A: Animal welfare is paramount. If you observe signs of toxicity, take immediate action.

- Reduce the Dose: This is the most critical first step. If you are dosing at 10 mg/kg, consider reducing to 5 mg/kg or lower.[1]
- Check the Formulation: The vehicle itself can sometimes cause irritation. Ensure the
 concentration of DMSO is as low as possible (ideally ≤5-10%).[4][5] High osmolality of a
 formulation can also cause irritation at the injection site.[11]
- Decrease Dosing Frequency: If daily dosing is too toxic, switch to an every-other-day or less frequent schedule and monitor the animals closely.
- Conduct a Maximum Tolerated Dose (MTD) Study: For a novel model, a formal MTD study is
 the best way to establish a safe dose range. This involves treating small groups of animals
 with escalating doses and monitoring for a defined period (e.g., 72 hours) for signs of acute
 toxicity.[12][13]
- Consult a Veterinarian: Always consult with your institution's veterinary staff if you observe unexpected or severe adverse effects.

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Troubleshooting & Optimization





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